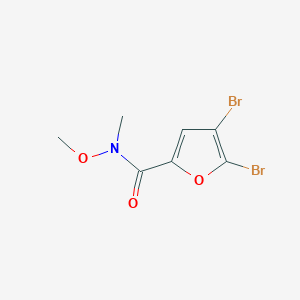

4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide

CAS No.: 502639-02-3

Cat. No.: VC2982977

Molecular Formula: C7H7Br2NO3

Molecular Weight: 312.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 502639-02-3 |

|---|---|

| Molecular Formula | C7H7Br2NO3 |

| Molecular Weight | 312.94 g/mol |

| IUPAC Name | 4,5-dibromo-N-methoxy-N-methylfuran-2-carboxamide |

| Standard InChI | InChI=1S/C7H7Br2NO3/c1-10(12-2)7(11)5-3-4(8)6(9)13-5/h3H,1-2H3 |

| Standard InChI Key | NHVQYVKJJONFAB-UHFFFAOYSA-N |

| SMILES | CN(C(=O)C1=CC(=C(O1)Br)Br)OC |

| Canonical SMILES | CN(C(=O)C1=CC(=C(O1)Br)Br)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a furan ring—a five-membered aromatic heterocycle with two bromine atoms at the 4- and 5-positions. The 2-position is functionalized with a carboxamide group containing methoxy (OCH) and methyl (CH) substituents on the nitrogen atom. This arrangement confers unique electronic and steric properties, influencing its reactivity in cross-coupling and nucleophilic substitution reactions .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core structure | 2-furancarboxamide |

| Substituents | 4-Br, 5-Br, N-methoxy, N-methyl |

| Molecular formula | |

| Molecular weight | 312.94 g/mol |

| CAS number | 502639-02-3 |

Physicochemical Characteristics

-

Solubility: Slightly soluble in methanol and dichloromethane but insoluble in water .

-

Thermal Stability: Decomposes above 200°C without a distinct melting point .

-

Spectroscopic Data:

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via bromination of a pre-functionalized furan precursor. A common method involves:

-

Bromination of N-methoxy-N-methylfuran-2-carboxamide using bromine (Br) or N-bromosuccinimide (NBS) in carbon tetrachloride (CCl) under reflux .

-

Selective bromination at the 4- and 5-positions is achieved by controlling stoichiometry (2 equiv. Br) and reaction time (1–2 hours) .

Reactivity Profile

-

Weinreb Amide Behavior: The N-methoxy-N-methylamide group acts as a carbonyl surrogate, enabling controlled ketone synthesis via Grignard or organolithium reagent addition .

-

Bromine Reactivity: The bromine atoms participate in Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating aryl-aryl bond formation .

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound serves as a precursor in the synthesis of bioactive molecules:

-

Antibacterial Agents: Derivatives with modified furan rings exhibit activity against Escherichia coli and Staphylococcus aureus .

-

Kinase Inhibitors: Used in the synthesis of benzofuran-based compounds targeting hepatitis C virus (HCV) protease .

Table 2: Representative Derivatives and Applications

| Derivative | Biological Activity | Reference |

|---|---|---|

| 4,5-Dibromo-furan-2-carboxamide | Antibacterial (MIC: 8 µg/mL) | |

| Benzofuran-carboxamide | HCV protease inhibition (IC: 0.14 nM) |

Material Science

Brominated furans are employed in polymer cross-linking and flame-retardant additives due to their thermal stability and halogen content .

| Parameter | Value |

|---|---|

| Flash Point | > 150°C |

| Autoignition Temperature | Not determined |

| Hazard Statements | H315-H319-H335 (Skin/Eye irritation, Respiratory irritation) |

Analytical Methods

Quality Control

-

HPLC: C18 column, acetonitrile/water (70:30), retention time 6.8 min .

-

GC-MS: m/z 313 [M+H], fragments at m/z 235 (loss of Br) and 198 (loss of CO–NMe(OMe)) .

Table 4: Analytical Parameters

| Method | Conditions | Detection Limit |

|---|---|---|

| HPLC | C18, 254 nm, 1.0 mL/min | 0.1 µg/mL |

| GC-MS | EI mode, 70 eV | 0.05 µg/mL |

Future Directions

Research Opportunities

-

Green Synthesis: Developing catalytic bromination methods to reduce waste .

-

Bioactivity Optimization: Structure-activity relationship (SAR) studies to enhance antimicrobial potency .

Industrial Adoption

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume